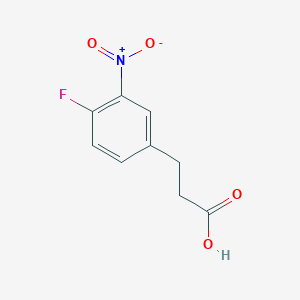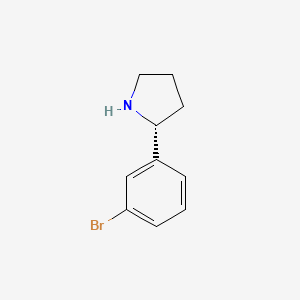![molecular formula C21H18FN5O3 B2867385 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide CAS No. 1021030-86-3](/img/structure/B2867385.png)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed . The developed method is convenient and transition metal-free .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring substituted by a phenyl group . The molecular formula is C22H20FN5O4, with an average mass of 437.424 Da and a monoisotopic mass of 437.149933 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.27 . The compound is a solid in its physical form .Aplicaciones Científicas De Investigación
Radiolabeled Antagonists for Neurotransmitter Studies
Research has explored the use of radiolabeled antagonists, such as [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), for studying neurotransmitter systems, specifically the serotonergic neurotransmission, using positron emission tomography (PET). These studies involve chemistry, radiochemistry, and the evaluation of animal and human data through autoradiography and PET, providing insights into neurotransmitter dynamics in various species (Plenevaux et al., 2000).
Anticancer and Antiproliferative Activities
Modifications of similar triazolo and pyridazine compounds have shown significant anticancer effects. For instance, compounds with alkylurea moieties replacing acetamide groups have demonstrated potent antiproliferative activities against human cancer cell lines, with some showing low acute oral toxicity and effective tumor growth inhibition in animal models. This suggests their potential as anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Herbicidal Activities
Compounds derived from N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide frameworks have exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates their utility in developing more efficient and potentially less harmful agricultural chemicals (M. Moran, 2003).
Direcciones Futuras
The future directions in the research of such compounds often involve the development of new synthetic methods and the exploration of their biological activities. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo triazole, triazolo [1,5-a]pyrimidine and triazolo thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .
Propiedades
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-17-8-3-2-7-16(17)21(28)23-11-12-30-19-10-9-18-24-25-20(27(18)26-19)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUOCIIKAYTWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)

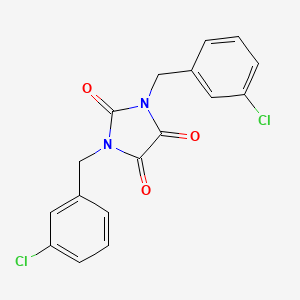
![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867314.png)
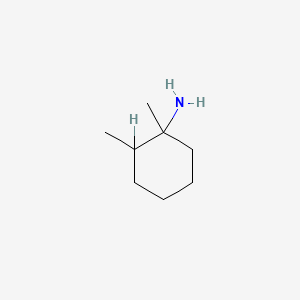
![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)
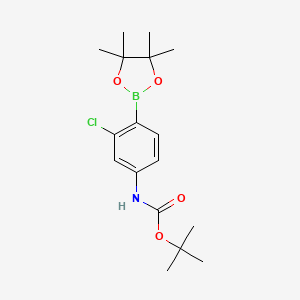
![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)
